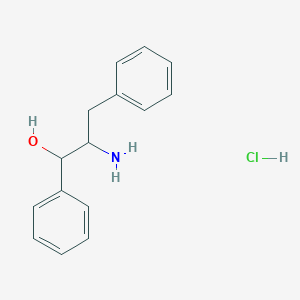

2-Amino-1,3-diphenylpropan-1-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-diphenylpropan-1-ol hydrochloride typically involves the reaction of benzaldehyde with nitroethane to form 2-nitro-1,3-diphenylpropan-1-ol, which is then reduced to 2-amino-1,3-diphenylpropan-1-ol. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1,3-diphenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, and various substituted derivatives of 2-Amino-1,3-diphenylpropan-1-ol .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis:

The synthesis of 2-amino-1,3-diphenylpropan-1-ol hydrochloride typically involves the following steps:

- Formation of the Nitro Compound: Benzaldehyde reacts with nitroethane to produce 2-nitro-1,3-diphenylpropan-1-ol.

- Reduction: The nitro group is reduced to an amino group using reducing agents such as lithium aluminum hydride.

- Formation of Hydrochloride Salt: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Properties:

- Molecular Formula: C₁₅H₁₈ClNO

- Molecular Weight: 263.77 g/mol

- Appearance: White to off-white powder

- Solubility: Soluble in water and organic solvents.

Chemistry

This compound serves as a reference standard in chemical analysis and is utilized in the synthesis of other organic compounds. Its unique structure allows for various chemical modifications, making it valuable in developing new materials and chemicals.

Biology

In biological research, this compound is studied for its potential effects on biological systems, particularly as a precursor in synthesizing biologically active molecules. It has been explored for its interactions with neurotransmitter systems, influencing pathways related to mood and cognition.

Medicine

The compound has promising therapeutic applications:

- Drug Development: Investigated as a potential candidate for treating neurological disorders such as depression and anxiety due to its ability to modulate neurotransmitter release.

- Pharmaceutical Intermediates: Used in the synthesis of various pharmaceuticals targeting the central nervous system.

Case Studies

Case Study 1: Neurotransmitter Modulation

Research has demonstrated that this compound can enhance serotonin and norepinephrine levels in neuronal cultures. This modulation suggests potential applications in developing antidepressant therapies.

Case Study 2: Synthesis of New Pharmaceuticals

In a study focusing on drug development, this compound was used as an intermediate in synthesizing novel analgesics. The resulting compounds showed promising activity in animal models for pain relief.

Wirkmechanismus

The mechanism of action of 2-Amino-1,3-diphenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to biologically active molecules, influencing various biochemical pathways. Its effects are mediated through interactions with enzymes, receptors, and other cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-1-phenylpropan-1-ol hydrochloride

- 2-Amino-1,3-diphenylpropan-1-one hydrochloride

- 2-Amino-1,3-diphenylpropan-1-amine hydrochloride

Uniqueness

2-Amino-1,3-diphenylpropan-1-ol hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a unique combination of amino and hydroxyl groups, making it versatile in various chemical reactions and applications.

Biologische Aktivität

2-Amino-1,3-diphenylpropan-1-ol hydrochloride, a compound with significant biological implications, has garnered interest for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is a β-amino alcohol that can interact with various biological targets. Its structure allows for diverse interactions with enzymes and receptors, influencing cellular processes.

The compound's biological effects are primarily mediated through:

- Enzyme Interaction : It binds to active sites of enzymes, potentially inhibiting or activating their functions. This mechanism is crucial in pathways involving proteases and oxidoreductases.

- Cell Signaling Modulation : It influences cellular signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.

- Gene Expression Regulation : The compound can alter the expression of genes involved in metabolic processes, impacting cellular energy dynamics.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Cytotoxicity | Exhibits varying levels of cytotoxic effects depending on dosage and exposure time. |

| Antimicrobial | Demonstrated potential against various microbial strains in preliminary studies. |

| Antioxidant | Shows properties that may mitigate oxidative stress in cellular models. |

| Neuroprotective | Potential effects on neuronal cells, suggesting a role in neuroprotection. |

Case Studies

Several studies have investigated the biological activity of this compound:

-

Cytotoxicity Assessment :

- A study evaluated the cytotoxic effects on cancer cell lines using MTT assays. Results indicated that higher concentrations led to significant cell death, suggesting a dose-dependent relationship between the compound and cytotoxicity .

- Antimicrobial Activity :

- Neuroprotective Effects :

Dosage Effects

The biological effects of this compound are influenced by dosage:

- Low Doses : May have minimal effects on cellular functions.

- Moderate Doses : Can enhance certain biological activities such as antioxidant responses.

- High Doses : Associated with cytotoxicity and potential adverse effects on normal cellular functions.

Eigenschaften

IUPAC Name |

2-amino-1,3-diphenylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13;/h1-10,14-15,17H,11,16H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCHMVYQJZNPCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.